molecular formula C20H34O3 B1352482 Hexadecenylsuccinic anhydride CAS No. 32072-96-1

Hexadecenylsuccinic anhydride

Cat. No.: B1352482
CAS No.: 32072-96-1
M. Wt: 322.5 g/mol
InChI Key: RSPWVGZWUBNLQU-FOCLMDBBSA-N
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Description

Hexadecenylsuccinic anhydride is an organic compound with the molecular formula C20H34O3. It is a derivative of succinic anhydride, where a hexadecenyl group is attached to the succinic anhydride backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Hexadecenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hexadecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion .

Industrial production methods may involve the catalytic hydrogenation of maleic anhydride to produce succinic anhydride, which is then reacted with hexadecenyl alcohol under controlled conditions to yield this compound .

Chemical Reactions Analysis

Hexadecenylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form hexadecenylsuccinic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are hexadecenylsuccinic acid, esters, and amides .

Scientific Research Applications

Hexadecenylsuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of emulsifiers, surfactants, and other specialty chemicals .

Mechanism of Action

The mechanism of action of hexadecenylsuccinic anhydride involves its ability to react with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group .

Comparison with Similar Compounds

Hexadecenylsuccinic anhydride can be compared with other similar compounds, such as:

    Succinic anhydride: A simpler anhydride with a similar reactivity profile but without the hexadecenyl group.

    Maleic anhydride: Another anhydride that undergoes similar reactions but has a different structure and reactivity.

    Octenylsuccinic anhydride: Similar to this compound but with a shorter alkenyl chain

This compound is unique due to its long alkenyl chain, which imparts distinct hydrophobic properties and makes it suitable for specific applications, such as in the production of emulsifiers and surfactants .

Properties

IUPAC Name

3-[(E)-hexadec-1-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPWVGZWUBNLQU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860464
Record name 3-[(1E)-Hexadec-1-en-1-yl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Furandione, 3-(hexadecen-1-yl)dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

32072-96-1
Record name 2,5-Furandione, 3-(hexadecen-1-yl)dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032072961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3-(hexadecen-1-yl)dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecenylsuccinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Hexadecenylsuccinic anhydride interact with lignin and what are the downstream effects on lignin's properties?

A1: this compound reacts with the hydroxyl groups present in lignin. [] This reaction leads to the formation of ester linkages, effectively incorporating the this compound moiety into the lignin structure. This modification significantly alters the hydrophilic-lipophilic balance (HLB) of lignin. The introduced hexadecenyl group increases the hydrophobic character, while the succinic acid group contributes to hydrophilicity. This balanced HLB enhances the surfactant properties of the modified lignin, as evidenced by its increased ability to reduce the surface tension of water. []

Q2: What is the impact of the alkenyl chain length in anhydrides on the surfactant properties of modified lignin?

A2: The research indicates a direct correlation between the length of the alkenyl chain in the anhydride and the surfactant properties of the modified lignin. As the alkenyl chain length increases (from nonenyl to dodecenyl to hexadecenyl), the surfactant character of the modified lignin also increases. [] This is attributed to the enhanced hydrophobic effect imparted by the longer alkyl chain, driving the modified lignin towards the surface of the solution.

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